REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].[H-].[Na+].[Cl:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[CH:12][N:11]=1.O>CN(C=O)C>[Cl:9][C:10]1[N:15]=[C:14]([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])[CH:13]=[CH:12][N:11]=1 |f:1.2|
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Name
|
|
Quantity
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51.3 mL
|
Type
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reactant
|
Smiles
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FC(CO)(F)F
|
Name
|
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
335 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC(=N1)Cl
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Name
|
|
Quantity
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330 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the temperature below 10° C
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Type
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CUSTOM
|
Details
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the temperature between -5° and -10° C
|
Type
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CUSTOM
|
Details
|
1 Hour later the resulting reaction mixture
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×400 ml)
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Type
|
WASH
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Details
|
The combined extracts were washed with brine
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=CC(=N1)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |